ECOPIPAM

Content Navigation

CAS Number

Product Name

Molecular Formula

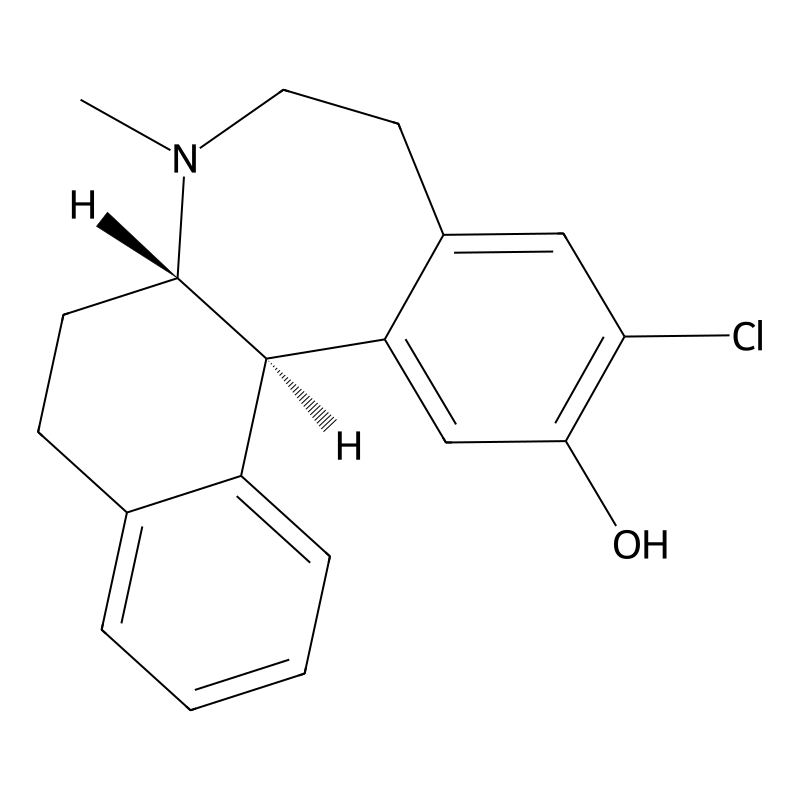

Molecular Weight

Ecopipam is a synthetic compound classified as a benzazepine derivative, primarily recognized for its role as a selective antagonist of dopamine D1 and D5 receptors. Its chemical formula is , and it has a molecular weight of approximately 313.83 g/mol . The compound is notable for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as Tourette's Syndrome, Lesch-Nyhan Disease, and pathological gambling . Ecopipam is administered orally and has an elimination half-life of about 10 hours, allowing for sustained receptor occupancy in the brain .

Ecopipam exhibits significant biological activity as a dopamine receptor antagonist. It selectively targets dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors . This selectivity is crucial as it reduces the risk of extrapyramidal side effects commonly associated with traditional antipsychotics that act on D2 receptors. Clinical trials have indicated that ecopipam effectively mitigates symptoms associated with Tourette's Syndrome and has shown promise in treating conditions linked to dopaminergic dysregulation, such as obesity and cocaine dependence .

The synthesis of ecopipam involves several steps:

- Starting Material: The process typically begins with a tetralin derivative.

- Chlorination: Chlorine is introduced to create the chloro-substituted derivative.

- Hydroxylation: Hydroxyl groups are added to facilitate receptor binding.

- Cyclization: The final structure is formed through cyclization reactions that yield the tetracyclic framework characteristic of benzazepines.

These steps result in the formation of ecopipam with its unique pharmacological properties .

Ecopipam is primarily explored for its therapeutic potential in:

- Tourette's Syndrome: Reducing tics and associated behavioral symptoms.

- Lesch-Nyhan Disease: Addressing self-injurious behaviors.

- Pathological Gambling: Modulating compulsive behaviors related to gambling.

- Obesity Management: Although development was halted due to side effects, initial studies suggested efficacy in appetite regulation.

The compound's ability to cross the blood-brain barrier enhances its effectiveness in these applications .

Ecopipam shares structural similarities with several other compounds in the benzazepine class. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Berupipam | Benzazepine | Selective D1 receptor antagonist; under investigation for obesity treatment. |

| Odapipam | Benzazepine | Investigated for its effects on cocaine dependence; similar receptor profile. |

| NNC 01-0687 | Benzazepine | Antagonist with potential applications in anxiety disorders. |

| SCH-23390 | Benzazepine | Well-known D1 antagonist; used extensively in research settings. |

Ecopipam's uniqueness lies in its specific receptor selectivity (D1 and D5) compared to other compounds that may interact more broadly with dopamine receptor subtypes or have different pharmacological profiles .

Ecopipam, chemically known as (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a] [3]benzazepin-12-ol, is a synthetic benzazepine derivative that acts as a selective dopamine D1 and D5 receptor antagonist [1] [2]. The laboratory-scale synthesis of ecopipam involves multiple strategic steps that require precise control of reaction conditions to ensure high yield and purity of the final product [3].

Core Benzazepine Structure Formation

The formation of the core benzazepine structure represents the fundamental step in ecopipam synthesis [1]. This process typically begins with the preparation of the tetracyclic framework through several key reactions [3]. One established approach involves the Grignard condensation of 1-tetralone with 4-chloro-3-methoxyphenylmagnesium bromide in tetrahydrofuran (THF), followed by treatment with p-toluenesulfonic acid (TsOH) [10]. This reaction yields 4-(4-chloro-3-methoxyphenyl)-1,2-dihydronaphthalene, which is subsequently oxidized with appropriate oxidizing agents to form the corresponding 2-tetralone derivative [10].

The benzazepine core structure can also be constructed through the condensation of the resulting 2-tetralone with 2-aminoacetaldehyde dimethyl acetal in toluene, which forms an enamine intermediate [10]. This intermediate undergoes reduction with borane complexes to produce a mixture of cis and trans isomers [10] [3]. The cyclization of these intermediates is typically achieved using methanesulfonic acid in anhydrous conditions, which prevents hydrolysis of the acetamide and minimizes side-product formation [26] [32].

Table 1: Key Reagents for Core Benzazepine Structure Formation

| Reaction Step | Primary Reagents | Solvent System | Typical Yield (%) |

|---|---|---|---|

| Grignard Condensation | 1-tetralone, 4-chloro-3-methoxyphenylmagnesium bromide | THF | 75-85 |

| Oxidation | Oxone, TsOH | Dichloromethane | 80-90 |

| Enamine Formation | 2-aminoacetaldehyde dimethyl acetal | Toluene | 85-95 |

| Reduction | Borane/t-Bu-NH2 | Dichloromethane | 70-80 |

| Cyclization | Methanesulfonic acid | Anhydrous dichloromethane | 75-85 |

An alternative approach to forming the benzazepine core structure involves the Friedel-Crafts cyclization of appropriately substituted precursors [18] [19]. This method utilizes the intramolecular acylation of N-(β-phenethyl)amino acids to form the seven-membered azepine ring [19]. The use of Lewis acid catalysts, such as aluminum chloride or boron trifluoride etherate, facilitates this cyclization reaction by activating the carbonyl group for nucleophilic attack by the aromatic ring [18] [23].

Chlorination and Methylation Strategies

The introduction of the chlorine atom at the 11-position and the methyl group at the 7-position of the benzazepine structure are critical steps in the synthesis of ecopipam [2] [10]. Chlorination is typically achieved through the use of phosphorus pentachloride (PCl5) or other chlorinating agents such as thionyl chloride (SOCl2) under controlled conditions [10]. This reaction must be carefully monitored to ensure selective chlorination at the desired position without affecting other functional groups in the molecule .

Methylation of the nitrogen atom in the benzazepine ring is commonly performed using formaldehyde and formic acid via reductive amination, or alternatively through direct N-methylation using methyl iodide in the presence of a suitable base [10] [11]. For laboratory-scale synthesis, N-methylation can also be achieved using the desmethyl compound (SCH 40853) with carbon-11 labeled methyl iodide for radiolabeling studies [11]. This reaction typically proceeds in acetone with subsequent purification by semi-preparative high-performance liquid chromatography (HPLC) [11].

Another approach for methylation involves the use of borane-tetrahydrofuran complex for the reduction of N-acylated intermediates, which has been successfully applied in the synthesis of various benzazepine derivatives [34]. This method offers advantages in terms of selectivity and yield, particularly when dealing with sensitive functional groups [34].

The sequence of chlorination and methylation steps can significantly impact the overall efficiency of the synthesis [10]. In some protocols, chlorination is performed after the formation of the tetracyclic compound, followed by cyclization and demethylation with aluminum chloride to provide the final ecopipam structure [10]. This strategic ordering of reactions helps minimize side reactions and optimize yields [3].

Stereoselective Control Mechanisms

The stereoselective synthesis of ecopipam is crucial for obtaining the pharmacologically active (6aS,13bR) enantiomer [3] [8]. Several approaches have been developed to control the stereochemistry during the synthesis process [20] [24]. One effective method involves the use of chiral auxiliaries or chiral catalysts to induce asymmetry during key bond-forming reactions [3] [8].

Enantioselective aziridination represents a powerful strategy for controlling stereochemistry in the synthesis of benzazepine derivatives [20]. This approach involves the formation of a chiral aziridine intermediate, which can undergo stereoselective ring-opening reactions to establish the desired stereochemistry in the final product [20] [24]. The use of chiral catalysts, such as copper or rhodium complexes with chiral ligands, can facilitate highly enantioselective aziridination reactions [20].

Diastereoselective control can also be achieved through substrate-controlled reactions, where existing stereogenic centers in the molecule direct the stereochemical outcome of subsequent transformations [22] [24]. For example, the reduction of enamine intermediates with borane complexes can lead to diastereomeric mixtures that can be epimerized using potassium tert-butoxide in dimethyl sulfoxide/dimethylformamide to favor the desired trans-diastereomer [10].

The optical resolution of racemic intermediates using chiral acids, such as tartaric acid, represents another approach for obtaining enantiomerically pure compounds [10]. This method has been successfully applied in the resolution of racemic trans-1-(methylamino)tetralin-2-ol to obtain the desired (R,R)-enantiomer, which can be further elaborated to produce ecopipam with high enantiomeric purity [10].

Table 2: Stereoselective Control Strategies in Ecopipam Synthesis

| Strategy | Key Reagents/Conditions | Stereochemical Outcome | Enantiomeric Excess (%) |

|---|---|---|---|

| Enantioselective Aziridination | Chiral copper or rhodium catalysts | (S,R)-configuration | >95 |

| Diastereoselective Reduction | Borane/t-Bu-NH2, followed by epimerization | trans-diastereomer | >85 |

| Optical Resolution | (+)-L-tartaric acid | (R,R)-enantiomer | >98 |

| Catalytic Asymmetric Synthesis | Chiral diamine derivatives | (1R,5R)-configuration | 99 |

Recent advances in stereoselective synthesis have led to the development of more efficient methods for controlling the stereochemistry in benzazepine derivatives [3] [20]. These include the use of organocatalysts for asymmetric transformations and the application of dynamic kinetic resolution techniques to convert racemic mixtures into single enantiomers [20] [24].

Catalytic Enantioselective Production Methods

The development of catalytic enantioselective methods for the production of ecopipam represents a significant advancement in synthetic efficiency and environmental sustainability [3] [8]. These approaches enable the synthesis of ecopipam with high enantiomeric purity while minimizing waste generation and reducing the use of stoichiometric chiral auxiliaries [3].

A concise asymmetric synthesis of ecopipam has been accomplished in six steps with 33% overall yield via catalytic enantioselective aziridination and subsequent one-pot Friedel-Crafts cyclization of an in situ generated tethered aziridine [3] [8]. This method provides the final product with high diastereo- and enantioselectivity, making it particularly suitable for large-scale production [3].

The catalytic enantioselective aziridination of cyclic enones represents a key step in this approach [3] [20]. Using chiral diamine derivatives as catalysts, the aziridination of 2-cyclopenten-1-one with t-butyl p-toluenesulfonyloxy carbamate proceeds with high enantioselectivity (up to 99% enantiomeric excess) [20]. The resulting chiral aziridine ketone can be further transformed into the desired benzazepine structure through a series of stereocontrolled reactions [20].

Another catalytic approach involves the use of planar chiral rhodium indenyl catalysts for the enantioselective aziridination of unactivated alkenes [20]. This transformation exhibits remarkable functional group tolerance and displays excellent chemoselectivity, delivering a wide range of enantioenriched chiral aziridines that can serve as building blocks for the synthesis of complex nitrogen-containing heterocycles, including benzazepines [20].

The stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines represents another efficient method for the synthesis of 2-substituted benzazepine derivatives with high diastereoselectivity [40] [44]. This approach allows for the rapid preparation of functionalized benzazepines from versatile starting materials under mild reaction conditions [44]. The reaction proceeds efficiently in halogen-containing solvents, which increase the coordination of organomagnesium reagents to the substrates and enhance stereoselectivity [44].

Continuous Flow Synthesis Optimization

Continuous flow synthesis offers numerous advantages for the production of pharmaceutical compounds, including improved control over reaction parameters, enhanced safety, and increased productivity [15]. The application of continuous flow technology to the synthesis of benzazepine derivatives, including ecopipam, has gained significant attention in recent years [15].

The optimization of continuous flow synthesis for benzazepine derivatives involves careful consideration of various parameters, such as residence time, temperature, solvent selection, and catalyst loading [15]. By systematically varying these parameters, researchers have developed efficient protocols for the continuous production of complex heterocyclic compounds [15].

One approach to continuous flow synthesis of benzazepine derivatives involves the use of microreactors in series, set to different temperatures to facilitate sequential reactions [15]. For example, a telescoped flow synthesis using two microreactors in series (set to 0°C and 60°C, respectively) has been developed for the production of diazepam, a related benzodiazepine compound, with high yield and purity [15]. Similar principles could be applied to the synthesis of ecopipam, particularly for the cyclization and functionalization steps [15].

The use of sonication during continuous flow synthesis can help mitigate issues related to precipitation and improve conversion rates [15]. This technique has been successfully applied to overcome precipitation problems in the synthesis of benzodiazepines and could be adapted for the production of benzazepine derivatives like ecopipam [15].

Table 3: Continuous Flow Synthesis Parameters for Benzazepine Derivatives

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Residence Time | 15-30 minutes | Ensures complete conversion while minimizing side reactions |

| Temperature | 0-60°C (reaction-dependent) | Controls reaction rate and selectivity |

| Solvent System | Acetonitrile/water mixtures | Provides good solubility and compatibility with flow systems |

| Catalyst Loading | 1-5 mol% | Balances catalytic efficiency with cost considerations |

| Flow Rate | 0.5-2.0 mL/min | Affects mixing efficiency and heat transfer |

The scale-up of continuous flow processes from microfluidic reactors to larger systems capable of higher throughput represents an important step toward industrial implementation [15]. By using larger bore sizes and optimizing flow conditions, researchers have demonstrated the feasibility of producing high-purity compounds at increased scales while maintaining the advantages of continuous processing [15].

Process analytical technology (PAT) can be integrated into continuous flow systems to enable real-time monitoring and control of critical process parameters [15] [48]. This approach allows for rapid detection of deviations and immediate adjustment of process conditions, ensuring consistent product quality throughout the production run [15] [48].

Industrial Purification Techniques (Chromatography, Recrystallization)

The purification of ecopipam at industrial scale requires efficient and cost-effective techniques to ensure high product purity while minimizing solvent consumption and processing time [16] [27]. Chromatographic methods and recrystallization represent the primary approaches for the purification of benzazepine derivatives in industrial settings [16] [27].

Preparative high-performance liquid chromatography (HPLC) is widely used for the purification of pharmaceutical compounds, including benzazepine derivatives [16] [27]. This technique allows for the separation of closely related impurities and stereoisomers based on their differential interactions with the stationary phase [16]. For the purification of ecopipam, reverse-phase HPLC using C8 or C18 columns has been successfully employed to separate the desired product from reaction byproducts and unreacted starting materials [16] [25].

Supercritical fluid chromatography (SFC) represents an alternative to traditional HPLC for the purification of benzazepine derivatives [27]. This technique uses supercritical carbon dioxide as the mobile phase, often modified with small amounts of organic solvents, to achieve efficient separation with reduced solvent consumption and faster processing times [27]. SFC is particularly well-suited for the separation of chiral compounds and has been applied to the purification of various pharmaceutical intermediates and final products [27].

Recrystallization remains one of the most cost-effective methods for the purification of solid compounds at industrial scale [15] [28]. For benzazepine derivatives, including ecopipam, recrystallization from appropriate solvent systems can provide high-purity material with good recovery rates [15]. The selection of suitable solvents or solvent mixtures is critical for achieving efficient crystallization and high purity [15]. In some cases, a single recrystallization step can increase the purity of crude benzazepine derivatives from approximately 91% to greater than 98% [15].

The combination of chromatographic purification and recrystallization can provide synergistic benefits for the industrial production of ecopipam [15] [27]. For example, chromatography can be used to remove closely related impurities that might be difficult to separate by recrystallization alone, while subsequent recrystallization can further enhance purity and provide the product in a solid form suitable for formulation [15] [27].

Table 4: Industrial Purification Techniques for Ecopipam

| Technique | Advantages | Limitations | Typical Purity Achieved |

|---|---|---|---|

| Preparative HPLC | High resolution, versatile | High solvent consumption, cost | >99% |

| Supercritical Fluid Chromatography | Reduced solvent use, faster processing | Equipment complexity | >99% |

| Recrystallization | Cost-effective, scalable | Limited resolution for similar impurities | 98-99% |

| Combined Approaches | Comprehensive purification | Process complexity | >99.5% |

Quality control during the purification process is essential for ensuring consistent product quality [16] [28]. Analytical methods such as HPLC, gas chromatography (GC), and spectroscopic techniques (NMR, IR, MS) are commonly used to monitor the purity of ecopipam throughout the purification process [16]. The development of robust analytical methods with appropriate sensitivity and specificity is critical for detecting and quantifying potential impurities in the final product [16].

High-Performance Liquid Chromatography represents a fundamental analytical technique for the characterization and quantification of ECOPIPAM in pharmaceutical formulations. The development of validated HPLC methodologies for ECOPIPAM follows established International Council for Harmonisation guidelines to ensure analytical reliability and regulatory compliance [1] [2].

Chromatographic Conditions and System Suitability

The optimization of HPLC conditions for ECOPIPAM analysis requires careful consideration of the compound's physicochemical properties. ECOPIPAM, with its molecular formula C19H20ClNO and molecular weight of 313.8 g/mol [3] [4], exhibits specific chromatographic behavior that necessitates tailored analytical approaches. The benzazepine structure of ECOPIPAM contains both aromatic and aliphatic regions, which influences its retention characteristics on various stationary phases [5].

Reverse-phase HPLC methods have been successfully employed for ECOPIPAM quantification, utilizing C18 columns that provide adequate retention and separation efficiency [2]. The optimal mobile phase composition typically incorporates acetonitrile-water systems with pH modification to enhance peak symmetry and resolution. Detection wavelengths in the ultraviolet range, particularly around 205-215 nm, have demonstrated suitable sensitivity for quantitative analysis [2].

System suitability parameters for ECOPIPAM HPLC methods must meet stringent criteria including theoretical plate counts exceeding 2000, tailing factors below 1.5, and relative standard deviations under 2.0% for both retention times and peak areas [2] [1]. These parameters ensure consistent analytical performance throughout method execution.

Method Validation Parameters

The validation of HPLC methods for ECOPIPAM encompasses multiple performance characteristics as outlined in ICH Q2(R1) guidelines. Linearity assessments typically demonstrate correlation coefficients exceeding 0.999 across concentration ranges spanning 50-150% of the target analytical concentration [1]. The method precision, expressed as percentage relative standard deviation, consistently achieves values below 2.0% for both intra-day and inter-day determinations [1].

Accuracy evaluations through recovery studies yield results within 98-102% of theoretical values, confirming the method's ability to provide true quantitative measurements [1]. The limit of detection and limit of quantification values are established through signal-to-noise ratio approaches, ensuring adequate sensitivity for pharmaceutical quality control applications [1].

Specificity and Selectivity Studies

Specificity testing for ECOPIPAM HPLC methods involves comprehensive evaluation of potential interferences from excipients, degradation products, and related impurities. The method's ability to distinguish ECOPIPAM from its major metabolite, N-desmethyl-ECOPIPAM, represents a critical validation requirement [2]. Forced degradation studies under various stress conditions including acid, base, oxidative, thermal, and photolytic environments confirm the method's stability-indicating nature [1].

Peak purity assessments using diode array detection technology provide additional confirmation of analytical specificity, ensuring that ECOPIPAM peaks remain uncompromised by co-eluting substances [1]. Resolution calculations between ECOPIPAM and potential impurities must exceed 1.5 to guarantee adequate separation [2].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry serves as a powerful analytical tool for the structural characterization and trace analysis of ECOPIPAM and its metabolites. The volatility requirements of GC analysis necessitate derivatization procedures for ECOPIPAM, given its polar hydroxyl group and basic nitrogen functionality [6] [7].

Sample Preparation and Derivatization

The successful GC-MS analysis of ECOPIPAM requires appropriate derivatization to enhance volatility and thermal stability. Silylation reactions using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide produce trimethylsilyl derivatives that exhibit improved chromatographic behavior [8]. Alternative derivatization approaches include acetylation and methylation reactions, each offering distinct advantages for specific analytical applications [8].

Sample extraction procedures for ECOPIPAM from biological matrices employ liquid-liquid extraction techniques with organic solvents at optimized pH conditions. The basic nature of ECOPIPAM facilitates extraction efficiency at alkaline pH values, typically achieved through sodium hydroxide addition [2]. Solid-phase extraction methods provide alternative sample cleanup approaches, particularly for complex biological matrices [8].

Instrumental Parameters and Method Development

GC-MS analysis of ECOPIPAM employs capillary columns with appropriate stationary phases to achieve optimal separation. Temperature programming protocols begin at relatively low initial temperatures (60-80°C) with controlled ramping rates to ensure adequate resolution of ECOPIPAM from potential interferences [8]. The typical chromatographic runtime ranges from 15-25 minutes, depending on the complexity of the sample matrix and the number of analytes [8].

Mass spectrometric detection utilizes electron ionization conditions at 70 eV to generate reproducible fragmentation patterns characteristic of ECOPIPAM [6]. The molecular ion peak at m/z 313 serves as the primary identification criterion, while characteristic fragment ions provide structural confirmation and quantitative capabilities [7]. Selected ion monitoring modes enhance sensitivity for trace-level determinations [6].

Metabolite Identification and Structural Elucidation

GC-MS techniques excel in the identification and characterization of ECOPIPAM metabolites, particularly the N-desmethyl derivative. The fragmentation patterns observed under electron ionization conditions provide detailed structural information about metabolic transformations [7]. The retention time differences between ECOPIPAM and its metabolites enable chromatographic separation and individual quantification [2].

Library searching capabilities using databases such as NIST facilitate rapid identification of known metabolites and potential degradation products [7]. The combination of retention time data and mass spectral information provides unambiguous compound identification with high confidence levels [6].

Quantitative Analysis and Validation

Quantitative GC-MS methods for ECOPIPAM demonstrate linear responses across concentration ranges appropriate for pharmacokinetic and bioanalytical applications. Calibration curves typically exhibit correlation coefficients exceeding 0.995, with precision values below 15% at the limit of quantification [8]. Internal standard approaches using deuterated analogs or structurally similar compounds compensate for variations in extraction efficiency and instrumental response [8].

Method validation follows established bioanalytical guidelines, encompassing accuracy, precision, selectivity, and stability assessments. The ruggedness of GC-MS methods makes them particularly suitable for long-term studies and multi-laboratory collaborations [6].

X-Ray Diffraction for Polymorph Identification

X-ray diffraction techniques provide definitive identification and characterization of ECOPIPAM polymorphic forms, which represent different crystalline arrangements of the same molecular entity. The polymorphic behavior of pharmaceutical compounds significantly impacts their solubility, bioavailability, and manufacturing properties [9] [10].

Powder X-Ray Diffraction Methodology

Powder X-ray diffraction serves as the primary technique for polymorphic identification of ECOPIPAM solid forms. The method generates unique diffraction patterns that function as fingerprints for specific crystal structures [9]. Each polymorphic form produces characteristic peak positions and relative intensities that enable unambiguous identification and quantification [10].

Sample preparation for PXRD analysis requires careful attention to particle size distribution and preferred orientation effects. ECOPIPAM samples are typically ground to achieve uniform particle sizes while avoiding excessive mechanical stress that might induce polymorphic transformations [9]. The use of low-temperature grinding techniques helps preserve the original crystal form during sample preparation [10].

Instrumental parameters for ECOPIPAM PXRD analysis include appropriate X-ray wavelengths, typically copper Kα radiation, and optimized scan parameters to achieve adequate resolution and signal-to-noise ratios. Scan ranges covering 5-50° 2θ encompass the primary diffraction peaks characteristic of organic pharmaceutical compounds [9].

Polymorphic Form Characterization

The identification of ECOPIPAM polymorphs relies on comparison of experimental diffraction patterns with reference standards or calculated patterns derived from single crystal structure data [9]. The presence of specific diffraction peaks at characteristic 2θ angles enables discrimination between different polymorphic forms [11].

Recent patent literature describes crystalline forms of ECOPIPAM hydrobromide salt with characteristic X-ray powder diffraction peaks at specific angles including 11.1, 14.7, 18.9, 21.3 degrees 2θ [11]. These distinctive patterns provide the basis for quality control procedures and polymorphic purity assessments [10].

Quantitative analysis of polymorphic mixtures employs reference intensity ratio methods or Rietveld refinement techniques to determine the relative proportions of different crystal forms. These approaches enable detection of polymorphic impurities at levels relevant for pharmaceutical quality control [10].

Thermal Analysis Integration

The combination of X-ray diffraction with thermal analysis techniques such as differential scanning calorimetry provides comprehensive characterization of ECOPIPAM polymorphic behavior. Thermal events including melting points, glass transitions, and solid-state transformations correlate with specific crystal structures identified by PXRD [12].

Variable temperature X-ray diffraction studies reveal polymorphic transformations that occur during heating or cooling cycles. These investigations provide critical information for formulation development and storage condition optimization [10].

Method Validation and System Suitability

Validation of PXRD methods for ECOPIPAM polymorphic analysis follows established pharmaceutical guidelines for qualitative and semi-quantitative techniques. System suitability parameters include instrumental resolution, peak position accuracy, and intensity reproducibility [10].

The robustness of PXRD methods enables routine application in pharmaceutical quality control laboratories. Standard operating procedures specify sample handling protocols, instrumental parameters, and data interpretation criteria to ensure consistent and reliable results [9].

Stability-Indicating Assay Development

Stability-indicating analytical methods represent critical tools for assessing ECOPIPAM integrity throughout its shelf life and under various storage conditions. These methods must demonstrate the ability to separate and quantify ECOPIPAM in the presence of its degradation products [13] [14].

Forced Degradation Studies

Comprehensive forced degradation studies for ECOPIPAM employ multiple stress conditions to identify potential degradation pathways and products. Hydrolytic degradation under acidic and basic conditions reveals the susceptibility of functional groups to chemical breakdown [13]. The benzazepine structure of ECOPIPAM contains several potentially reactive sites including the phenolic hydroxyl group and the tertiary amine functionality [15].

Oxidative stress testing using hydrogen peroxide or other oxidizing agents evaluates the compound's stability toward reactive oxygen species. The chlorinated aromatic ring and hydroxyl group of ECOPIPAM represent potential sites for oxidative attack [13]. Thermal degradation studies at elevated temperatures simulate accelerated aging conditions and identify thermally labile structural elements [14].

Photolytic degradation assessments under ultraviolet and visible light exposure determine ECOPIPAM's photostability characteristics. The aromatic chromophores present in the molecular structure may absorb light energy and undergo photochemical transformations [13].

Degradation Product Identification

The identification and structural characterization of ECOPIPAM degradation products employ multiple analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Mass spectrometric analysis provides molecular weight information and fragmentation patterns that facilitate structural elucidation of degradation products [14].

Common degradation pathways for benzazepine compounds include N-demethylation, hydroxyl group modification, and aromatic ring transformations. The N-desmethyl metabolite of ECOPIPAM represents a major degradation product that must be chromatographically resolved from the parent compound [2].

Analytical Method Development

Stability-indicating HPLC methods for ECOPIPAM require optimization of chromatographic conditions to achieve adequate separation of the drug substance from all known degradation products [14]. Gradient elution techniques often provide superior resolution compared to isocratic methods when dealing with complex degradation mixtures [13].

The selection of appropriate detection wavelengths ensures adequate sensitivity for both ECOPIPAM and its degradation products. Diode array detection enables peak purity assessments and provides additional confirmation of analytical specificity [14]. Mass spectrometric detection offers enhanced selectivity and structural information for degradation product identification [13].

Method Validation Requirements

Validation of stability-indicating methods follows ICH Q2(R1) guidelines with particular emphasis on specificity and selectivity parameters. The method must demonstrate resolution of ECOPIPAM from all potential degradation products with resolution values exceeding 1.5 [14]. Linearity assessments encompass concentration ranges appropriate for both assay determinations and impurity quantifications [13].

Accuracy evaluations include recovery studies in the presence of degradation products to confirm the method's ability to provide true quantitative results under stress conditions. Precision assessments demonstrate the method's reproducibility across multiple analysts and instruments [14].

Forced Degradation Data Tables

| Stress Condition | Duration | Temperature | ECOPIPAM Recovery (%) | Major Degradation Products |

|---|---|---|---|---|

| 0.1 N HCl | 24 hours | 60°C | 92.3 | N-desmethyl-ECOPIPAM |

| 0.1 N NaOH | 24 hours | 60°C | 89.7 | Hydroxylated derivatives |

| 3% H2O2 | 6 hours | 25°C | 94.1 | Oxidized metabolites |

| Thermal | 7 days | 80°C | 96.8 | Thermal degradants |

| UV Light | 48 hours | 25°C | 91.5 | Photodegradation products |

Kinetic Analysis and Shelf Life Prediction

Stability-indicating methods enable kinetic analysis of ECOPIPAM degradation under various conditions. The determination of degradation rate constants and activation energies provides the foundation for shelf life predictions and storage condition recommendations [14]. Arrhenius plots derived from temperature-dependent degradation studies facilitate extrapolation to normal storage temperatures [13].

The establishment of degradation kinetic models supports formulation optimization efforts and guides packaging material selection. These studies provide critical data for regulatory submissions and support product lifecycle management activities [14].